1,1-dioxothiolane-3-carboxylic acid

Descripción

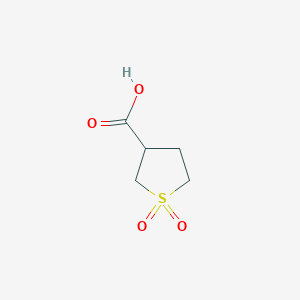

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dioxothiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRQWTBGINUTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330235 | |

| Record name | tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4785-67-5 | |

| Record name | tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,1-dioxothiolane-3-carboxylic acid: Chemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dioxothiolane-3-carboxylic acid, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic compound.[1] Its structure features a five-membered thiolane ring with a sulfone group (S,S-dioxide) and a carboxylic acid substituent at the 3-position. This combination of functional groups imparts unique chemical and physical properties, making it a molecule of interest in organic synthesis and medicinal chemistry. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (sulfone oxygens and carbonyl oxygen) suggests its potential for specific interactions with biological targets.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, 1,1-Dioxotetrahydrothiophene-3-carboxylic acid | [1] |

| CAS Number | 4785-67-5 | [1] |

| Molecular Formula | C₅H₈O₄S | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Monoisotopic Mass | 164.01433 Da | [2] |

| SMILES | C1CS(=O)(=O)CC1C(=O)O | [1] |

| InChIKey | ASRQWTBGINUTIX-UHFFFAOYSA-N | [1] |

| Predicted XlogP | -0.7 | [2] |

| Appearance | White to off-white solid (typical) | General chemical knowledge |

| Predicted Boiling Point | Data not readily available | |

| Predicted Melting Point | Data not readily available | |

| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹.[3] This broadness is a result of hydrogen bonding.[3] Another key feature is the strong carbonyl (C=O) stretching absorption, which for a saturated carboxylic acid, generally appears between 1710 and 1760 cm⁻¹.[3][4] The C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a chemical shift (δ) of 10-13 ppm.[4][5] The protons on the carbon adjacent to the carbonyl group (α-protons) usually resonate in the range of 2.0-2.5 ppm.[6] The protons on the thiolane ring would exhibit complex splitting patterns due to their diastereotopic nature. A ¹H NMR spectrum for this compound is available in the PubChem database.[1]

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid typically appears in the range of 170-180 ppm.[6] The carbons of the thiolane ring would appear in the aliphatic region of the spectrum.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the sulfone. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The sulfone group is generally stable but can influence the acidity of adjacent protons.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. The following are generalized experimental protocols based on common organic chemistry transformations.

This method involves the oxidation of a corresponding thiol-containing carboxylic acid.

Materials:

-

Tetrahydrothiophene-3-carboxylic acid

-

Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA))

-

Solvent (e.g., acetic acid, dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization flasks, column chromatography setup)

Procedure:

-

Dissolve tetrahydrothiophene-3-carboxylic acid in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (typically 2.2 equivalents) of the oxidizing agent (e.g., 30% hydrogen peroxide) to the cooled solution while stirring.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess oxidizing agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by column chromatography on silica gel to yield pure this compound.[7]

This approach involves the formation of the thiolane ring from an acyclic precursor.

Materials:

-

An appropriate dihaloalkyl carboxylic acid ester (e.g., diethyl 2,4-dibromopentanedioate)

-

Sodium sulfide (Na₂S)

-

Solvent (e.g., ethanol, dimethylformamide)

-

Acid or base for hydrolysis (e.g., HCl, NaOH)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve the dihaloalkyl carboxylic acid ester in a suitable solvent like ethanol.

-

Add a solution of sodium sulfide in water or ethanol to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the cyclization is complete, cool the reaction mixture and remove the solvent.

-

Hydrolyze the resulting ester to the carboxylic acid by heating with an aqueous acid or base.

-

Acidify the reaction mixture to precipitate the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography as described in the previous protocol.

Biological Activity and Applications

Derivatives of dithiolane carboxylic acids have shown potential as inhibitors of thioredoxin reductase (TrxR).[8][9] TrxR is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis and is implicated in various diseases, including cancer.[10][11][12] The inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.[13]

The Thioredoxin Reductase Signaling Pathway

The thioredoxin system is a central antioxidant pathway in cells.[10] Thioredoxin reductase (TrxR) utilizes NADPH to reduce thioredoxin (Trx).[10] Reduced Trx, in turn, reduces a variety of substrate proteins, including ribonucleotide reductase, which is essential for DNA synthesis, and peroxiredoxins, which are involved in peroxide detoxification.[12][13] Trx also regulates the activity of transcription factors such as NF-κB and p53.[13] By inhibiting TrxR, compounds like this compound derivatives could disrupt these critical cellular processes.

References

- 1. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. echemi.com [echemi.com]

- 10. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1,1-dioxothiolane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification

IUPAC Name: 1,1-dioxothiolane-3-carboxylic acid[1][2]

Synonyms:

-

1,1-dioxo-1λ⁶-thiolane-3-carboxylic acid[1]

-

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide[1]

-

1,1-Dioxotetrahydrothiophene-3-carboxylic acid[1]

-

3-Carboxy-sulfolane

-

Sulfolane-3-carboxylic acid

-

3-Thiophenecarboxylicacid, tetrahydro-, 1,1-dioxide[1]

CAS Number: 4785-67-5[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄S | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 138-142 °C | |

| Solubility | Soluble in water and polar organic solvents | |

| XLogP3 | -0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 1710 (strong) | C=O stretch (carboxylic acid) |

| 1320 and 1120 | S=O stretch (sulfone) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.5 (s, 1H, COOH)

-

δ 3.50-3.35 (m, 3H, CH₂SO₂ and CHCOOH)

-

δ 3.25-3.15 (m, 2H, CH₂SO₂)

-

δ 2.40-2.20 (m, 2H, CH₂)

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 172.5 (C=O)

-

δ 55.0 (CH₂)

-

δ 52.5 (CH₂)

-

δ 45.0 (CH)

-

δ 25.0 (CH₂)

Mass Spectrometry

Electrospray Ionization (ESI-MS):

-

m/z 163.0 [M-H]⁻

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 3-thiophenecarboxylic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve 3-thiophenecarboxylic acid in glacial acetic acid.

-

Oxidation: Add hydrogen peroxide (30% aqueous solution) dropwise to the solution at room temperature. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction Monitoring: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Biological Activity and Potential Applications in Drug Development

This compound and its derivatives have garnered interest in the field of drug development due to their potential biological activities. The sulfone moiety, being a bioisostere of other functional groups, can modulate the physicochemical and pharmacokinetic properties of drug candidates.

Apoptosis Induction in Cancer Cells

Recent studies have suggested that certain sulfone-containing compounds can induce apoptosis in cancer cells. The proposed mechanism often involves the modulation of key signaling pathways that regulate cell survival and death.

Logical Flow of Apoptosis Induction:

Caption: Postulated mechanism of apoptosis induction.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

This compound is a versatile building block with interesting physicochemical properties and potential applications in medicinal chemistry. Its sulfone and carboxylic acid functionalities provide opportunities for further chemical modifications to develop novel therapeutic agents. The preliminary data on its ability to induce apoptosis in cancer cells warrants further investigation into its mechanism of action and potential as an anticancer drug candidate. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.

References

1,1-dioxothiolane-3-carboxylic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-dioxothiolane-3-carboxylic acid, a sulfur-containing heterocyclic compound, presents a unique molecular architecture of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are outlined, alongside an exploration of its potential biological activities. This document serves as a foundational resource for researchers investigating the therapeutic potential and applications of this compound.

Molecular Structure and Chemical Formula

This compound is characterized by a five-membered thiolane ring where the sulfur atom is oxidized to a sulfone group, and a carboxylic acid substituent is attached at the 3-position.

Molecular Formula: C₅H₈O₄S[1]

IUPAC Name: this compound[1]

SMILES: O=S1(=O)CCC(C(O)=O)C1

InChI Key: ASRQWTBGINUTIX-UHFFFAOYSA-N[1]

CAS Number: 4785-67-5[1]

The presence of the sulfone group, a strong electron-withdrawing moiety, and the carboxylic acid group, a key pharmacophore, bestows upon the molecule its characteristic chemical reactivity and potential for biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery systems.

| Property | Value | Reference |

| Molecular Weight | 164.18 g/mol | [1] |

| XlogP (Predicted) | -0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Experimental Protocols

Synthesis of this compound

A general synthetic approach to thiolane derivatives involves the cyclization of appropriate precursors. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway for this compound.

Detailed Hypothetical Protocol:

-

Hydrogenation of Thiophene-3-carboxylic acid: Thiophene-3-carboxylic acid is dissolved in a suitable solvent such as ethanol. A palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete, yielding tetrahydrothiophene-3-carboxylic acid.

-

Oxidation to the Sulfone: The resulting tetrahydrothiophene-3-carboxylic acid is dissolved in a suitable organic solvent, such as dichloromethane. An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiolane ring and the carboxylic acid proton. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the thiolane ring, with the carbons adjacent to the sulfone group shifted downfield.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and the symmetric and asymmetric S=O stretches of the sulfone group.

Potential Biological Activities and Applications

Preliminary research and the structural features of this compound suggest its potential in several therapeutic areas.

-

Anti-inflammatory and Antimicrobial Properties: Limited studies on related sulfone-containing heterocyclic compounds have indicated potential anti-inflammatory and antimicrobial activities. The sulfone moiety can modulate the electronic properties of the molecule and its ability to interact with biological targets.

-

Enzyme Inhibition: The carboxylic acid group is a common feature in many enzyme inhibitors, acting as a key binding motif. The unique scaffold of this compound could be explored for the development of novel inhibitors for various enzymes.

-

Drug Development Scaffold: The rigid five-membered ring and the presence of functional groups for further modification make this molecule an attractive scaffold for the design and synthesis of new drug candidates.

Logical Relationship for Investigating Biological Activity:

Caption: Workflow for the preclinical development of this compound.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its unique structural and chemical properties warrant detailed exploration of its synthesis, characterization, and biological activities. This technical guide provides a foundational understanding of the compound, aiming to facilitate and inspire future research endeavors. Further experimental studies are necessary to fully elucidate its physicochemical properties and to validate its therapeutic potential.

References

Technical Guide: Physicochemical Properties of 1,1-dioxothiolane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dioxothiolane-3-carboxylic acid, a heterocyclic compound featuring a sulfone group within a five-membered ring and a carboxylic acid moiety, presents a scaffold of interest for medicinal chemistry and materials science. The presence of the polar sulfone and the acidic carboxyl group within a constrained ring system suggests unique physicochemical properties that can influence its biological activity, solubility, and formulation characteristics. This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for their determination, and a conceptual framework for its characterization.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H8O4S | PubChem[2] |

| Molecular Weight | 164.18 g/mol | PubChem[2] |

| XlogP (Predicted) | -0.7 | PubChem[2] |

| Topological Polar Surface Area | 79.8 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

The negative XlogP value suggests that this compound is likely to be hydrophilic. The presence of both hydrogen bond donors and acceptors further indicates its potential for interaction with polar solvents like water.

Experimental Protocols

Precise characterization of this compound requires empirical determination of its physical properties. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[3][4]

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[5]

-

Procedure:

-

An initial rapid heating is performed to determine an approximate melting range.[4][5]

-

A fresh sample is then heated at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.[4]

-

The temperature at which the first liquid appears (T1) and the temperature at which the last solid melts (T2) are recorded as the melting range.[6]

-

-

Calibration: The apparatus should be calibrated using certified standards with known melting points.[5]

Aqueous Solubility Determination

Understanding the aqueous solubility is critical for drug development and formulation.

Methodology:

-

Solvent: Use deionized or distilled water as the solvent.

-

Procedure:

-

Add a known excess amount of this compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid by filtration or centrifugation.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

-

The solubility is expressed in g/100g of water or mol/L.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group.

Methodology:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in water. The presence of a co-solvent may be necessary if the aqueous solubility is low.

-

Titrant: Use a standardized solution of a strong base, typically sodium hydroxide (NaOH).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette.

-

Procedure:

-

Place the sample solution in a beaker and immerse the pH electrode.

-

Slowly add the NaOH titrant in small increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel carboxylic acid like this compound.

Caption: Workflow for the characterization of this compound.

Logical Relationship for Solubility Testing

The following diagram outlines a logical decision-making process for determining the solubility characteristics of an organic acid.

Caption: Decision tree for the qualitative solubility analysis of an organic compound.

References

- 1. PubChemLite - 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]

- 2. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. community.wvu.edu [community.wvu.edu]

- 5. web.mit.edu [web.mit.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide on 1,1-dioxothiolane-3-carboxylic acid (CAS: 4785-67-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dioxothiolane-3-carboxylic acid, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic organic compound. Its structure, featuring a five-membered sulfone ring with a carboxylic acid substituent, makes it a molecule of interest in medicinal chemistry and drug discovery. The sulfone group, a key feature of many pharmacologically active compounds, imparts specific physicochemical properties such as increased polarity and the potential for strong hydrogen bonding interactions. The carboxylic acid moiety provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets.

This guide summarizes the known chemical and physical properties of this compound, outlines general experimental procedures for its synthesis and characterization, and discusses its potential therapeutic applications based on the biological activities of structurally related compounds.

Chemical and Physical Properties

The chemical and physical properties of this compound are primarily available from computational predictions and chemical database entries. Experimental data is limited in publicly accessible sources.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4785-67-5[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₅H₈O₄S[1] |

| Canonical SMILES | C1CS(=O)(=O)CC1C(=O)O[1] |

| InChI Key | ASRQWTBGINUTIX-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 164.18 g/mol | PubChem[1] |

| Monoisotopic Mass | 164.01432991 Da | PubChem[1] |

| XLogP3-AA | -0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 79.8 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Synthesis and Characterization: General Protocols

General Synthesis Workflow

The synthesis would likely involve the oxidation of a precursor molecule, such as tetrahydrothiophene-3-carboxylic acid.

Caption: A potential synthetic route to the target compound.

Experimental Protocols

The following are general experimental protocols that would be used for the synthesis and characterization of this compound.

Synthesis: Oxidation of Tetrahydrothiophene-3-carboxylic acid

-

Materials: Tetrahydrothiophene-3-carboxylic acid, hydrogen peroxide (30% aqueous solution), formic acid, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath.

-

Procedure:

-

Dissolve tetrahydrothiophene-3-carboxylic acid in formic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peroxide by the careful addition of a reducing agent (e.g., sodium sulfite solution).

-

Extract the product into ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show signals for the protons on the thiolane ring and the carboxylic acid proton. The chemical shifts, splitting patterns, and integration of the signals would confirm the structure.

-

¹³C NMR: A ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the thiolane ring.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid product using a potassium bromide (KBr) pellet or as a thin film. Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and strong S=O stretches for the sulfone group (around 1300 and 1150 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern of the compound using a suitable mass spectrometry technique (e.g., Electrospray Ionization - ESI). The molecular ion peak should correspond to the calculated molecular weight of the compound.

-

Potential Therapeutic Applications and Biological Activity

While there is no specific biological data available for this compound, the structural motifs present in the molecule—the sulfone and the carboxylic acid—are found in many compounds with known biological activities.

Anti-inflammatory Potential

Sulfone-containing molecules have been investigated for their anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways.

Caption: A hypothetical anti-inflammatory signaling pathway.

Antimicrobial Potential

Sulfur-containing heterocyclic compounds are a well-established class of antimicrobial agents. The presence of the thiolane dioxide ring suggests that this compound could be explored for its activity against various bacterial and fungal pathogens. The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Safety and Handling

Based on GHS classifications, this compound is considered to be an irritant.

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery, particularly in the areas of anti-inflammatory and antimicrobial research. While currently available data on its specific biological activities and experimental properties is limited, its chemical structure suggests that it could serve as a valuable scaffold for the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound thoroughly and to evaluate its pharmacological profile in relevant biological assays.

References

The Discovery and Synthesis of 1,1-dioxothiolane-3-carboxylic acid: A Technical Guide

An In-depth Examination of a Versatile Heterocyclic Compound for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dioxothiolane-3-carboxylic acid, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features. The presence of a sulfone group within a five-membered ring, combined with a carboxylic acid moiety, imparts distinct chemical properties that make it a valuable building block in organic synthesis and a candidate for biological investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on detailed experimental protocols and data presentation.

Discovery

The journey to this compound begins with its non-oxidized precursor, tetrahydrothiophene-3-carboxylic acid. The earliest known synthesis of a related compound, then referred to as "thiophane-β-carboxylic acid," was reported in 1902 by F. Feist in the scientific journal Berichte der deutschen chemischen Gesellschaft. While the primary focus of Feist's work was on other compounds, this early report laid the groundwork for the synthesis of the tetrahydrothiophene core structure. The subsequent oxidation of the sulfur atom to a sulfone, a common transformation in sulfur chemistry, leads to the formation of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, based on data available in public chemical databases.[1]

| Property | Value |

| Molecular Formula | C₅H₈O₄S |

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4785-67-5 |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in water and polar organic solvents (predicted) |

| pKa | Not reported |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its precursor, tetrahydrothiophene-3-carboxylic acid, followed by its oxidation to the final product.

Synthesis of Tetrahydrothiophene-3-carboxylic Acid

A common and effective method for the synthesis of tetrahydrothiophene-3-carboxylic acid involves the reaction of diethyl succinate with a sulfurizing agent. What follows is a representative experimental protocol.

Experimental Protocol: Synthesis of Tetrahydrothiophene-3-carboxylic Acid

Materials:

-

Diethyl succinate

-

Phosphorus pentasulfide (P₄S₁₀)

-

Toluene (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Thionation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a solution of diethyl succinate (1 equivalent) in anhydrous toluene is prepared.

-

Phosphorus pentasulfide (0.25 equivalents) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice-water.

-

The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl 2-thienylsuccinate.

-

Hydrolysis and Decarboxylation: The crude ester is then subjected to basic hydrolysis by refluxing with an excess of aqueous sodium hydroxide solution (e.g., 10% NaOH) for 2-3 hours.

-

After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the crude carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude tetrahydrothiophene-3-carboxylic acid can be purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.

Oxidation to this compound

The oxidation of the sulfide in tetrahydrothiophene-3-carboxylic acid to a sulfone is a standard transformation. A widely used and effective oxidizing agent for this purpose is hydrogen peroxide in the presence of a catalytic amount of acid, typically acetic acid.[2]

Experimental Protocol: Oxidation of Tetrahydrothiophene-3-carboxylic Acid

Materials:

-

Tetrahydrothiophene-3-carboxylic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, tetrahydrothiophene-3-carboxylic acid (1 equivalent) is dissolved in glacial acetic acid.

-

The flask is cooled in an ice-water bath.

-

Oxidation: Hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below 20 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy.

-

Work-up: The reaction mixture is carefully poured into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. This should be done slowly and with stirring due to gas evolution.

-

The aqueous solution is then extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively studied, and there is a lack of quantitative data in the public domain. However, the sulfone moiety is a common feature in a number of biologically active compounds, suggesting that this molecule could have interesting pharmacological properties.

General classes of biological activity reported for sulfolane and other sulfone-containing derivatives include anti-inflammatory and antimicrobial effects. The rigid, polar sulfone group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, such as enzymes and receptors.[3]

At present, no specific molecular targets or signaling pathways have been definitively identified for this compound. Further research, including in vitro screening against various enzyme and receptor panels, as well as cell-based assays, is required to elucidate its biological activity and potential therapeutic applications.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. While its discovery can be traced back to early 20th-century synthetic chemistry, its biological properties remain largely unexplored. The detailed synthetic protocols provided in this guide offer a clear pathway for its preparation, enabling researchers to synthesize this compound for further investigation. Future studies are warranted to uncover the full potential of this intriguing molecule, particularly in the context of drug discovery and development. The lack of quantitative biological data represents a significant opportunity for future research to define its pharmacological profile and potential mechanisms of action.

References

An In-depth Technical Guide on the Potential Biological Activity of 1,1-dioxothiolane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the limited available information on 1,1-dioxothiolane-3-carboxylic acid and extrapolates potential biological activities based on its structural motifs and data from related compounds. Direct experimental evidence for the biological activities of this compound is scarce in publicly available literature. The experimental protocols and quantitative data presented are generalized examples and should be adapted and validated for specific research purposes.

Introduction

This compound, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic compound.[1] Its structure, featuring a sulfone group within a five-membered ring and a carboxylic acid moiety, suggests potential for diverse biological activities. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group is a common feature in many biologically active molecules, contributing to their solubility and ability to interact with biological targets.[2] This guide explores the hypothetical anti-inflammatory and antimicrobial properties of this compound, providing a framework for future investigation.

Potential Biological Activities

Based on the chemical structure and preliminary suggestions in the literature for similar compounds, this compound may exhibit anti-inflammatory and antimicrobial activities.

Potential Anti-inflammatory Activity

The sulfolane moiety is present in various compounds investigated for anti-inflammatory properties. While direct evidence for this compound is lacking, related structures have shown promise. For instance, derivatives of 1,2-benzothiazine 1,1-dioxide have demonstrated significant anti-inflammatory effects.[3]

The following table presents a hypothetical summary of results from common in vitro anti-inflammatory assays. These values are for illustrative purposes to guide potential experimental design.

| Assay Type | Target | Hypothetical IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 Enzyme | 15.2 | Celecoxib | 0.04 |

| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | 25.8 | Zileuton | 1.0 |

| Nitric Oxide (NO) Production in LPS-stimulated Macrophages | iNOS | 32.5 | L-NIL | 3.5 |

| TNF-α Release in LPS-stimulated Macrophages | TNF-α | 45.1 | Dexamethasone | 0.01 |

1. Cyclooxygenase (COX) Inhibition Assay:

-

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. The assay measures the peroxidase activity of COX. The reaction between prostaglandin G2 and a chromogenic substrate is monitored in the presence and absence of the test compound.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.

-

Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2).

-

Incubate for a specified time at a controlled temperature.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages:

-

Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator NO in stimulated macrophage cells (e.g., RAW 264.7).

-

Methodology: The Griess test is used to measure nitrite, a stable product of NO.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

Compounds with anti-inflammatory potential often modulate key signaling pathways involved in the inflammatory response. The NF-κB pathway is a critical regulator of genes encoding pro-inflammatory cytokines and enzymes. A compound like this compound could potentially inhibit this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Potential Antimicrobial Activity

The structural features of this compound, including the polar sulfone and carboxylic acid groups, may allow it to interfere with bacterial cell wall synthesis or other essential metabolic pathways.

The following table provides hypothetical data from standard antimicrobial susceptibility tests.

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |

| Staphylococcus aureus | Positive | 64 | 128 | Vancomycin | 1 |

| Escherichia coli | Negative | 128 | 256 | Ciprofloxacin | 0.015 |

| Pseudomonas aeruginosa | Negative | >256 | >256 | Meropenem | 0.5 |

| Candida albicans (Yeast) | N/A | 128 | 256 | Fluconazole | 0.5 |

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology: This method is performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations simultaneously.

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.

-

2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

-

Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial microbial inoculum.

-

Methodology: This is a follow-up to the MIC test.

-

Procedure:

-

Take an aliquot from each well of the MIC plate that showed no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates under suitable conditions.

-

The MBC/MFC is the lowest concentration from the MIC plate that results in no colony formation on the agar plate.

-

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a test compound.

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

This compound presents an interesting scaffold for potential pharmacological development. While direct evidence of its biological activity is currently limited in the scientific literature, its structural components suggest that investigations into its anti-inflammatory and antimicrobial properties are warranted. The protocols and hypothetical data presented in this guide are intended to serve as a foundational resource for researchers to design and execute studies to elucidate the true biological potential of this compound. Further research, including in vitro and in vivo studies, is necessary to validate these hypothetical activities and to understand the underlying mechanisms of action.

References

The Strategic Application of 1,1-Dioxothiolane-3-Carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxothiolane-3-carboxylic acid, a sulfur-containing heterocyclic compound, has emerged as a versatile and valuable precursor in the field of organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features, combining a constrained five-membered sulfone ring (a γ-sultam precursor) with a reactive carboxylic acid handle, provide a robust scaffold for the synthesis of diverse and biologically active molecules. This technical guide delves into the synthesis, chemical properties, and extensive applications of this compound, offering a comprehensive resource for researchers aiming to leverage this powerful building block in the creation of novel therapeutics. The incorporation of the sultam moiety, a cyclic sulfonamide, has been shown to enhance a range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2]

Physicochemical Properties and Spectroscopic Data

This compound, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic precursor. The sulfone group imparts polarity and acts as a strong hydrogen bond acceptor, while the carboxylic acid provides a key site for derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈O₄S |

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4785-67-5 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133-134 °C |

| pKa | ~3-4 (estimated for the carboxylic acid) |

| LogP (predicted) | -0.7 |

Spectroscopic Characterization:

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methine proton adjacent to the carboxyl group and the methylene protons of the thiolane ring, with chemical shifts influenced by the electron-withdrawing sulfone group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the methine carbon, and the methylene carbons of the heterocyclic ring. The carbons alpha to the sulfone group will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the symmetric and asymmetric stretching of the S=O bonds in the sulfone group (around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of CO₂, H₂O, and SO₂.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the oxidation of a corresponding thiol or sulfide precursor being the most common approach.

Experimental Protocol: Oxidation of Tetrahydrothiophene-3-carboxylic Acid

This protocol describes a common method for the synthesis of this compound via the oxidation of tetrahydrothiophene-3-carboxylic acid. Oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate can be employed.[3][4][5]

Materials:

-

Tetrahydrothiophene-3-carboxylic acid

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Sodium tungstate (catalyst, optional)

-

Dichloromethane (DCM)

-

Magnesium sulfate (or sodium sulfate), anhydrous

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrothiophene-3-carboxylic acid (1 equivalent) in glacial acetic acid.

-

To this solution, add a catalytic amount of sodium tungstate (optional, can enhance reaction rate).

-

Slowly add hydrogen peroxide (30% solution, 2.2-2.5 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain a moderate reaction temperature. An ice bath can be used if the reaction becomes too exothermic.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and dichloromethane (DCM).

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Yield: Typical yields for this oxidation reaction range from 70% to 90%.

Application as a Precursor in Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly those with therapeutic potential. The carboxylic acid functionality serves as a convenient handle for amide bond formation, esterification, and other transformations, while the sulfone ring provides a rigid and polar scaffold.

Synthesis of Bioactive γ-Sultam Derivatives

A primary application of this compound is in the synthesis of γ-sultam derivatives. These cyclic sulfonamides are present in a number of approved drugs and clinical candidates.[1][2] The general workflow involves the activation of the carboxylic acid followed by coupling with a desired amine.

Experimental Protocol: Synthesis of a γ-Sultam Amide Derivative

This protocol outlines a general procedure for the synthesis of an N-substituted-1,1-dioxothiolane-3-carboxamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDCI/HOBt)

-

A primary or secondary amine (R-NH₂)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (Et₃N) or another suitable base

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation (Method A): a. Suspend this compound (1 equivalent) in anhydrous DCM. b. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. c. Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by the cessation of gas evolution). d. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: a. Dissolve the amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. b. Add the solution of the crude acid chloride in DCM dropwise to the amine solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

-

Peptide Coupling (Method B): a. Dissolve this compound (1 equivalent), the amine (1.1 equivalents), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. b. Add a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). c. Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: a. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to afford the desired γ-sultam derivative.

Table 2: Representative Examples of Bioactive γ-Sultam Derivatives and their Activities

| Derivative | Target | Biological Activity | IC₅₀ / MIC |

| Sultam-based Kinase Inhibitor | Tyrosine Kinase | Anticancer | 0.83 µM[1] |

| Sultam-based PDE4 Inhibitor | Phosphodiesterase 4 | Anti-inflammatory | 1.1 µM[6][7] |

| Sultam-fused Tricyclic Compound | Bacterial Strains | Antibacterial | Varies[1] |

| N-Aryl Sultam | Carbonic Anhydrase | Diuretic | Sub-micromolar[2] |

Case Study: γ-Sultams as Kinase Inhibitors in Cancer Therapy

The γ-sultam scaffold has proven to be a privileged structure in the design of kinase inhibitors for cancer therapy. The rigid ring system can orient substituents into the ATP-binding pocket of kinases, while the sulfone oxygens can form crucial hydrogen bonds with the hinge region of the enzyme.

By derivatizing this compound with various aromatic and heterocyclic amines, libraries of potential kinase inhibitors can be synthesized and screened. Structure-activity relationship (SAR) studies have shown that substitution on the aryl ring of the amine component can significantly impact potency and selectivity.[1]

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting point for the construction of compound libraries for drug discovery. The resulting γ-sultam derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this valuable scaffold in the ongoing quest for novel and effective therapeutics.

References

- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Emerging Role of the 1,1-Dioxothiolane-3-Carboxylic Acid Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,1-dioxothiolane-3-carboxylic acid core, a unique heterocyclic scaffold, is gaining attention in medicinal chemistry for its potential as a versatile building block in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating this sulfolane-based motif. While research on the parent molecule is still emerging, this document consolidates the current knowledge on its derivatives and the broader class of sulfolane-containing compounds, highlighting their promise in drug discovery. The sulfone group's polarity and ability to act as a hydrogen bond acceptor, combined with the carboxylic acid's functionality, make this scaffold an intriguing starting point for developing new drugs.[1]

Synthesis of the 1,1-Dioxothiolane Scaffold

The synthesis of derivatives based on the 1,1-dioxothiolane (sulfolane) ring system is a key area of research. While a definitive, publicly available, step-by-step protocol for the parent this compound is not extensively documented, general synthetic strategies for related sulfolane structures can be adapted. A common approach involves the oxidation of a corresponding thiolane precursor.

A general synthetic pathway to access the 1,1-dioxothiolane core is outlined below. This workflow is conceptual and may require optimization for specific derivatives.

General Experimental Considerations:

-

Hydrogenation: The reduction of a thiophene-3-carboxylic acid derivative to its corresponding tetrahydrothiophene (thiolane) can be achieved through catalytic hydrogenation, often using hydrogen gas with a palladium on carbon (Pd/C) catalyst. The reaction conditions, including pressure, temperature, and solvent, need to be carefully controlled to achieve high yields and selectivity.

-

Oxidation: The subsequent oxidation of the thiolane to the 1,1-dioxothiolane (sulfone) is a critical step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions can influence the outcome, and care must be taken to avoid over-oxidation or side reactions.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited, studies on its derivatives and related sulfolane-containing molecules have revealed promising activities in several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.[2]

Anti-inflammatory Activity

Derivatives of the sulfolane scaffold have demonstrated significant anti-inflammatory properties. The proposed mechanism of action for some of these compounds involves the modulation of key inflammatory pathways.

The following diagram illustrates a potential anti-inflammatory signaling pathway that may be targeted by sulfolane derivatives.

Anticancer Activity

The sulfolane motif has been incorporated into molecules with demonstrated anticancer activity. While the exact mechanisms are often compound-specific, some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

Limited research suggests that this compound and its derivatives may possess antimicrobial properties.[2] This is an area that warrants further investigation to determine the spectrum of activity and potential for development as novel anti-infective agents.

Quantitative Biological Data of Sulfolane Derivatives

The following tables summarize the reported biological activities of various derivatives containing the sulfolane or related scaffolds. It is important to note that these data are for related compounds and not for this compound itself, for which specific quantitative data is not yet widely available in the public domain.

Table 1: Anti-inflammatory Activity of Selected Sulfolane Derivatives

| Compound Class | Assay | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| Coumarin-3-carboxylic acid derivatives | Lactate transport inhibition | Hela, HCT116 cells | Significant cytotoxicity and selectivity | [3] |

| 12-Dehydropyxinol derivatives | Nitric Oxide (NO) inhibition | RAW264.7 cells | Potent inhibition | [4] |

| 1,2-Benzothiazine 1,1-dioxide derivatives | Carrageenan-induced edema | In vivo (mouse model) | Strong anti-inflammatory effects | [5] |

Table 2: Anticancer Activity of Selected Sulfolane and Related Derivatives

| Compound | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | NCI-H322M (NSC Lung Cancer) | 1.28 µM | [6] |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHN | Moderate to significant growth inhibition | [7] |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 | 1.73 ± 0.27 µg/mL | [8] |

Experimental Protocols for Key Assays

Detailed experimental protocols are crucial for the evaluation of new chemical entities. Below are representative methodologies for assessing the anti-inflammatory and anticancer activities of compounds containing the 1,1-dioxothiolane scaffold.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes, followed by the addition of 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. IC₅₀ values are determined from the dose-response curves.

Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and IC₅₀ values are determined.

Conclusion

The this compound scaffold represents a promising area for medicinal chemistry research. While direct biological data on the parent compound is still limited, the diverse and potent activities of its derivatives highlight the potential of this chemical class. The synthetic accessibility of the sulfolane core, coupled with the functional handles provided by the carboxylic acid, offers a rich platform for the generation of novel and diverse compound libraries. Future research focused on the synthesis and biological evaluation of a broader range of derivatives will be crucial to fully elucidate the therapeutic potential of this intriguing scaffold in areas such as inflammation, cancer, and infectious diseases.

References

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 4785-67-5 [smolecule.com]

- 3. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,1-dioxothiolane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 1,1-dioxothiolane-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is a two-step process involving the carboxylation of 3-sulfolene followed by the catalytic hydrogenation of the resulting unsaturated carboxylic acid.

Overview of Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step route starting from 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide). The first step involves a base-catalyzed carboxylation of 3-sulfolene with carbon dioxide to yield 3-sulfolene-3-carboxylic acid. The second step is the catalytic hydrogenation of the carbon-carbon double bond in the sulfolene ring to afford the desired saturated product, this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Sulfolene-3-carboxylic acid

This procedure is based on the reported base-catalyzed reaction of 3-sulfolene with carbon dioxide.[1] The reaction is performed under pressure to increase the concentration of CO2 in the reaction medium.

Materials:

-

3-Sulfolene (Butadiene sulfone)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

Carbon dioxide (CO2), high purity

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Equipment:

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Dry the high-pressure reactor and all glassware in an oven and allow to cool under a stream of inert gas (e.g., argon or nitrogen).

-

Reagent Addition: In the reactor under an inert atmosphere, dissolve 3-sulfolene in the chosen anhydrous solvent. Cool the solution to a suitable temperature (e.g., -78 °C for LDA or 0 °C for NaH).

-

Deprotonation: Slowly add the strong base to the stirred solution. The protons at the 2- and 5-positions of 3-sulfolene are acidic due to the electron-withdrawing sulfone group. Allow the mixture to stir for a specified time to ensure complete deprotonation.

-

Carboxylation: Pressurize the reactor with carbon dioxide to 3 bar.[1] Maintain the stirring and allow the reaction to proceed. The reaction time and temperature will need to be optimized.

-

Quenching and Work-up: After the reaction is complete, cautiously vent the excess CO2. Quench the reaction by slowly adding aqueous HCl until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-sulfolene-3-carboxylic acid.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the double bond in 3-sulfolene-3-carboxylic acid. The choice of catalyst is crucial to selectively reduce the C=C bond without affecting the carboxylic acid or the sulfone group. Palladium on carbon is a common catalyst for such transformations.

Materials:

-

3-Sulfolene-3-carboxylic acid

-

Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)

-

Hydrogenation catalyst (e.g., 10% Palladium on carbon (Pd/C))

-

Hydrogen (H2) gas, high purity

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H2)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the 3-sulfolene-3-carboxylic acid in a suitable solvent in the hydrogenation vessel.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) or maintain a hydrogen atmosphere using a balloon.

-